molecular formula C8H16ClNO3 B2876575 Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1363405-28-0

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B2876575
CAS No.: 1363405-28-0
M. Wt: 209.67
InChI Key: QDMPKNIXADZTMM-HHQFNNIRSA-N
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Description

. It is a hydrochloride salt form of a pyran derivative, which plays a significant role in regulating blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. The starting material is typically a pyran derivative, which undergoes a series of chemical reactions including esterification, amination, and hydrochloride salt formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted pyran derivatives.

Scientific Research Applications

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and metabolic pathways.

    Medicine: It is primarily used in the treatment of type 2 diabetes by regulating blood glucose levels.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the pancreatic beta cells, stimulating the release of insulin and thereby lowering blood glucose levels. The compound also affects various metabolic pathways, enhancing glucose uptake and utilization in peripheral tissues.

Comparison with Similar Compounds

Similar Compounds

    Mitiglinide: Another compound used in the treatment of type 2 diabetes with a similar mechanism of action.

    Repaglinide: A meglitinide analog that also stimulates insulin release but has a different chemical structure.

    Nateglinide: Another meglitinide analog with similar pharmacological effects.

Uniqueness

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its stereochemistry and functional groups contribute to its efficacy and safety profile in the treatment of type 2 diabetes.

Properties

IUPAC Name

ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPKNIXADZTMM-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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